molecular formula C7H11Br2N3 B13919487 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole CAS No. 1240573-21-0

3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole

Katalognummer: B13919487
CAS-Nummer: 1240573-21-0
Molekulargewicht: 296.99 g/mol
InChI-Schlüssel: QESPRVPBNDUMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions, and a 1-methylbutyl group at the 1 position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

The synthesis of 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(1-methylbutyl)-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature. The bromination process selectively introduces bromine atoms at the 3 and 5 positions of the triazole ring.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using a suitable base or catalyst.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives. These reactions often require palladium catalysts and specific ligands.

The major products formed from these reactions depend on the reagents and conditions used, and they can be further functionalized for various applications.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

    Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its triazole ring is a common motif in many bioactive compounds.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It can also be employed in the synthesis of specialty chemicals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole include other brominated triazoles and triazole derivatives with different substituents. Some examples are:

    3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Lacks the 1-methylbutyl group but has similar bromination.

    1-(1-methylbutyl)-1H-1,2,4-triazole: Lacks the bromine atoms but has the same alkyl group.

    3,5-Dibromo-1-phenyl-1H-1,2,4-triazole: Contains a phenyl group instead of the 1-methylbutyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

1240573-21-0

Molekularformel

C7H11Br2N3

Molekulargewicht

296.99 g/mol

IUPAC-Name

3,5-dibromo-1-pentan-2-yl-1,2,4-triazole

InChI

InChI=1S/C7H11Br2N3/c1-3-4-5(2)12-7(9)10-6(8)11-12/h5H,3-4H2,1-2H3

InChI-Schlüssel

QESPRVPBNDUMCI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)N1C(=NC(=N1)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.